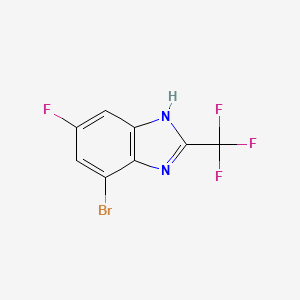

Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)-

Description

Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- is a heterocyclic aromatic compound featuring a benzimidazole core substituted with bromine at position 4, fluorine at position 6, and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). The benzimidazole scaffold is planar, with the fused benzene and imidazole rings contributing to its rigidity and ability to engage in π-π stacking and hydrogen-bonding interactions . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and fluorine substituents influence electronic properties and steric effects. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzimidazole derivatives, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name |

4-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWMRZAOJVOJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237660 | |

| Record name | Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-98-2 | |

| Record name | Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-2-(trifluoromethyl) benzimidazole typically involves the condensation of appropriate diamines with trifluoroacetonitrile. One efficient method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . This method provides good to excellent yields and is widely used in laboratory settings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2-(trifluoromethyl) benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The presence of bromine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as tert-butylhydroperoxide (TBHP) for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzimidazole derivatives, while oxidation reactions can produce oxidized benzimidazole compounds.

Scientific Research Applications

4-Bromo-6-fluoro-2-(trifluoromethyl) benzimidazole has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential antimicrobial, antifungal, and anticancer activities.

Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It is used in the synthesis of advanced materials and as a building block for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-2-(trifluoromethyl) benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Halogen Substitutions at Positions 4 and 6

- Bromine at Position 4 : Bromine’s large atomic radius increases steric bulk and lipophilicity. In compound 5 (5-bromo-2-(trifluoromethyl)-1H-benzimidazole), biofilm eradication against E. coli was observed, suggesting bromine enhances antimicrobial activity .

- In docking studies, fluorine in trifluoromethyl groups formed interactions with ARG96 and GLN72 (binding distances: ~2.66–2.67 Å), which could apply to the target compound’s 6-fluoro group .

Cytotoxicity and Substituent Effects

- Mono-Halogenated Analogues: Compound 30 (fluorine-substituted benzimidazole) showed potent cytotoxicity against A549, MCF-7, and HeLa cells (IC₅₀ < 10 µM) . The target compound’s dual halogenation (Br and F) may offer synergistic effects.

- Trifluoromethyl at Position 6 : Substituting -CF₃ at position 6 (e.g., compound 30 ) resulted in moderate cytotoxicity, whereas position 2 substitution (as in the target compound) is linked to higher antiviral activity .

Structural Analogues and Pharmacological Profiles

Physicochemical Properties

- Lipophilicity (logP) : The trifluoromethyl group increases logP (~2.5–3.0), enhancing membrane permeability. Bromine (logP contribution: +0.9) further elevates lipophilicity compared to chlorine (+0.7) .

- Hydrogen-Bonding : The 6-fluoro substituent may engage in C-H···F interactions (bond length ~2.7 Å), stabilizing protein-ligand complexes .

Biological Activity

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- (CAS: 89426-98-0) has garnered attention for its potential therapeutic applications, particularly in anticancer and antimicrobial contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- is C₈H₄BrF₃N₂. The presence of bromine, fluorine, and trifluoromethyl groups enhances its stability and reactivity compared to other benzimidazole derivatives. The unique substituents contribute to its biological properties by influencing interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It can bind to specific enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes such as DNA synthesis and repair, which is crucial for cancer cell proliferation.

- Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cells through caspase-dependent pathways. It has shown efficacy against various tumor cell lines, including human lung adenocarcinoma (A549) and malignant melanoma (WM115) .

- Antimicrobial Activity : The compound exhibits effectiveness against a range of bacterial and fungal pathogens, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Studies

A notable study evaluated the cytotoxic effects of benzimidazole derivatives on tumor cells. The results demonstrated that compounds with similar structures to 4-bromo-6-fluoro-2-(trifluoromethyl)- could selectively target hypoxic tumor environments, leading to significant apoptosis in cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4-Bromo-6-fluoro-2-(trifluoromethyl)- | A549 | 25.72 ± 3.95 | Induces apoptosis via caspase activation |

| Benzimidazole derivative X | WM115 | 30.50 ± 5.20 | DNA damage leading to cell death |

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives was assessed using the minimum inhibitory concentration (MIC) method against various pathogens:

| Pathogen | MIC (μg/ml) | Reference Compound MIC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin: 100 |

| Escherichia coli | 62.5 | Ciprofloxacin: 25 |

| Candida albicans | 250 | Griseofulvin: 500 |

These results indicate that the compound possesses substantial antibacterial and antifungal properties, offering potential for development as a therapeutic agent .

Case Studies

- Cytotoxicity in Hypoxic Conditions : A study focusing on hypoxia-selective agents revealed that certain benzimidazole derivatives could preferentially induce cell death in hypoxic tumor environments, suggesting their utility in cancer therapy targeting resistant tumor phenotypes .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of benzimidazole derivatives against resistant bacterial strains, showcasing their potential as new antimicrobial agents amidst rising antibiotic resistance .

Q & A

Q. What synthetic methodologies are most effective for introducing bromo, fluoro, and trifluoromethyl substituents onto the benzimidazole core?

The synthesis of halogenated and trifluoromethyl-substituted benzimidazoles typically involves cyclocondensation reactions or transition-metal-catalyzed cross-coupling. For example:

- Phillips cyclocondensation : Reacting modified 1,2-phenylenediamines with trifluoroacetic acid derivatives under controlled conditions can yield 2-(trifluoromethyl)benzimidazoles. Adjusting the diamine precursor (e.g., introducing bromo/fluoro substituents) can target specific substitution patterns .

- Cu(I)/TMEDA-catalyzed cross-coupling : This method enables the coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with amines to construct 2-(trifluoromethyl)benzimidazoles. Bromo or fluoro substituents can be introduced by selecting appropriate haloaryl starting materials .

Key considerations : Solvent-free conditions (e.g., using organocatalysts) improve atom economy, while ligand selection (e.g., TMEDA) enhances reaction efficiency for brominated intermediates .

Q. How can physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined or computationally predicted?

- Experimental methods :

- LogP : Reverse-phase HPLC or shake-flask methods with octanol/water partitioning.

- Solubility : Gravimetric analysis or UV-Vis spectroscopy in aqueous buffers.

- Computational tools :

- Crippen fragmentation method : Predicts logP based on molecular fragments (e.g., -CF₃ contributes +1.07 to logP) .

- McGowan characteristic volume (mcvol) : Calculates molecular volume (134.41 ml/mol for related compounds) to estimate solubility .

Note : Substituents like -Br and -F increase hydrophobicity, requiring adjustments in formulation (e.g., co-solvents for biological assays) .

Q. What safety protocols are critical for handling halogenated benzimidazoles with trifluoromethyl groups?

- Hazard mitigation :

- Use nitrile gloves and Tyvek® suits to prevent dermal exposure, as halogenated benzimidazoles can irritate skin/eyes .

- Local exhaust ventilation (LEV) is essential to limit inhalation of airborne particles .

- Spill management :

- Waste disposal : Classify as UN 3077 (Environmentally Hazardous Material) for transport .

Advanced Research Questions

Q. How do bromo and fluoro substituents at positions 4 and 6 influence the compound’s bioactivity compared to chloro analogs?

- Structural-activity relationship (SAR) :

- Electron-withdrawing effects : -Br and -F enhance electrophilicity, potentially improving binding to targets like protozoan tubulin (observed in 2-(trifluoromethyl)benzimidazoles with anti-giardial activity) .

- Steric effects : Compared to -Cl, bulkier -Br at position 4 may reduce steric hindrance in planar binding pockets (e.g., DNA minor groove targets) .

- Experimental validation :

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethyl benzimidazoles?

- Case study : Discrepancies in anti-protozoan activity may arise from:

- Methodological solutions :

Q. How can low yields in benzimidazole synthesis be optimized for bromo/fluoro-substituted derivatives?

- Root causes :

- Optimization strategies :

Q. What analytical techniques are most robust for characterizing this compound’s purity and structural integrity?

- Spectroscopic methods :

- Chromatography :

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Related Benzimidazoles

| Property | 4,5-Dichloro-2-(trifluoromethyl)-benzimidazole | Estimated for 4-Bromo-6-Fluoro Analog |

|---|---|---|

| Molecular weight (g/mol) | 255.02 | 314.02 |

| logP | 3.407 | ~3.8 (adjusted for -Br/-F) |

| Water solubility (log10ws) | -4.73 | -5.1 (predicted) |

| mcvol (ml/mol) | 134.41 | 139.2 (estimated) |

Q. Table 2. Comparative Bioactivity of Halogenated Benzimidazoles

| Substituents | Target Organism/Model | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4,5-Dichloro-2-(CF₃) | Giardia intestinalis | 2.1 µM | |

| 2-(CF₃), 4-Bromo-6-Fluoro | Leishmania mexicana (pred.) | Pending | – |

| 5-Fluoro-2-(CF₃) | MRSA | 1–2 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.